4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid
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Overview
Description
4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropyl group bearing an ethoxycarbonyl moiety.
Mechanism of Action
Target of Action
The primary target of 4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in the field of organic chemistry .
Preparation Methods
The synthesis of 4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the reaction of 4-bromo-1-(ethoxycarbonyl)cyclopropylbenzene with a boronic acid derivative under palladium-catalyzed conditions . Industrial production methods often involve similar synthetic routes but are optimized for scale, yield, and purity.
Chemical Reactions Analysis
4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include biaryl compounds, phenols, and various substituted aromatic compounds .
Scientific Research Applications
4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid has several applications in scientific research:
Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.
Medicinal Chemistry: The compound can be used to synthesize potential drug candidates by forming complex molecular architectures.
Material Science: It is used in the development of advanced materials, including polymers and electronic materials.
Comparison with Similar Compounds
Similar compounds to 4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid include other phenylboronic acids and their derivatives, such as:
4-Formylphenylboronic Acid: Used in similar coupling reactions but with different functional groups.
3-Formylphenylboronic Acid: Another derivative with applications in organic synthesis.
Properties
IUPAC Name |
[4-(1-ethoxycarbonylcyclopropyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO4/c1-2-17-11(14)12(7-8-12)9-3-5-10(6-4-9)13(15)16/h3-6,15-16H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXGGWGUOKCYGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)C(=O)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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